N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

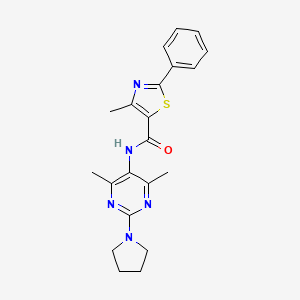

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a heterocyclic compound featuring a pyrimidine-thiazole carboxamide scaffold. The pyrimidine ring is substituted at positions 4 and 6 with methyl groups and at position 2 with a pyrrolidin-1-yl moiety, while the thiazole ring contains a 4-methyl and 2-phenyl substitution. Its synthesis likely follows analogous routes to other thiazole-carboxamides, involving coupling reactions between activated carboxylates and amines .

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-13-17(14(2)24-21(23-13)26-11-7-8-12-26)25-19(27)18-15(3)22-20(28-18)16-9-5-4-6-10-16/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLNUUFERGTHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrimidine moiety, linked through a carboxamide functional group. The presence of the pyrrolidine ring contributes to its steric and electronic properties, influencing its biological interactions.

Synthesis Methods:

The synthesis typically involves reactions of pyrrolidine with various pyrimidine precursors under basic conditions. For example, the reaction of 2-chloropyrimidine with pyrrolidine in the presence of bases like potassium carbonate yields the desired product.

Antitumor Activity

Research has demonstrated that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro studies using the MTT assay have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Compound Example |

|---|---|---|

| HepG-2 | 4 | Compound 11c |

| MCF-7 | 3 | Compound 6g |

| HCT-116 | 7 | Compound 6g |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potential as an anticancer agent .

The mechanism by which this compound exerts its antitumor effects may involve interactions with specific cellular pathways. For instance, SAR analyses suggest that modifications in the thiazole and phenyl rings significantly affect cytotoxic activity. The presence of electronegative substituents, such as chlorine, enhances antitumor efficacy by improving binding affinity to target proteins involved in cancer progression .

Case Studies

-

Thiazole Derivatives in Cancer Therapy :

A study highlighted the effectiveness of thiazole-based compounds in targeting cancer cells. The derivatives showed varied cytotoxicity depending on their structural modifications, emphasizing the importance of functional groups in enhancing biological activity . -

Pyrimidine Derivatives :

Another research effort focused on pyrimidine derivatives similar to our compound, revealing promising results against hepatocellular carcinoma and breast cancer cell lines. The study concluded that specific substitutions at the pyrimidine ring enhanced therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., chlorine) at specific positions on the aromatic rings increases cytotoxicity.

- Ring Flexibility : The non-planarity introduced by the pyrrolidine ring allows for diverse conformations that can enhance molecular interactions with biological targets .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of pyrimidine , thiazole , and carboxamide functional groups. Its molecular formula is , and it possesses a molecular weight of approximately 320.42 g/mol. The structural diversity provided by the thiazole and pyrimidine rings allows for various modifications that can enhance its pharmacological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure with nitrogen atoms enhancing interaction with biological targets. |

| Thiazole Ring | Contributes to the compound's biological activity through unique electronic properties. |

| Carboxamide Group | Facilitates interactions with enzymes and receptors. |

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by modulating specific signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting protein kinases involved in cancer progression, such as CDK4 and CDK6, which are critical for cell cycle regulation .

- Antimicrobial Properties : Research suggests that derivatives of this compound may possess antimicrobial activity, providing avenues for developing new antibiotics.

Case Studies

- Cell Cycle Analysis : A study involving acute myeloid leukaemic cells demonstrated that treatment with the compound resulted in significant changes in cell cycle distribution, indicating its potential as an anticancer agent .

- Apoptotic Assays : Experimental assays have shown that the compound induces apoptosis in treated cells at varying concentrations, suggesting its role in promoting programmed cell death in cancerous cells .

Comparison with Similar Compounds

Piperazinyl vs. Pyrrolidinyl Pyrimidine Derivatives

The target compound’s pyrimidine ring bears a pyrrolidin-1-yl group at position 2. In contrast, analogs such as N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-thio)pyrimidin-4-yl)furan-2-carboxamide (4d) () feature a 4-methylpiperazinyl group. Molecular weight differences are notable: compound 4d has a molecular weight of 426.17 g/mol, while the target compound (C21H24N6OS) calculates to 408.17 g/mol. This difference may influence pharmacokinetic properties .

Thiazole Ring Modifications

Compounds like 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (6) () replace the phenyl group on the thiazole with a morpholine-carbonyl-phenylamino moiety. Such substitutions increase molecular complexity and polarity, as seen in 6 (HRMS m/z 436.1616), compared to the target compound’s simpler 2-phenyl group. These modifications may alter target affinity or metabolic stability .

Thiadiazole-Carboxamide Analogs

Compounds such as N-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) () replace the thiazole core with a 1,3,4-thiadiazole ring. For instance, 18p (molecular weight 343.09 g/mol) has lower molecular weight than the target compound, which may correlate with reduced steric hindrance .

Clinically Relevant Analogs: Dasatinib Derivatives

Dasatinib (), a tyrosine kinase inhibitor, shares a thiazole-carboxamide core but incorporates a 2-chloro-6-methylphenyl group and a pyrimidine-piperazinyl substituent. The piperazinyl group in Dasatinib enhances solubility, a feature absent in the pyrrolidinyl-substituted target compound .

Key Findings and Implications

- Substituent Impact : The pyrrolidinyl group on the pyrimidine ring may reduce solubility compared to piperazinyl analogs but could improve blood-brain barrier penetration due to increased lipophilicity .

- Synthetic Complexity : The target compound’s synthesis appears less laborious than Dasatinib’s multi-step process, suggesting scalability advantages .

- Structural Diversity : Thiazole-to-thiadiazole substitutions significantly alter electronic profiles, warranting further exploration for target selectivity .

Q & A

Basic: What are the common synthetic routes for synthesizing N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions leveraging heterocyclic coupling and functional group transformations. Key steps include:

- Cyclization and coupling : Use of phosphorus oxychloride or DMF as solvents for cyclization reactions, followed by coupling of pyrimidine and thiazole moieties via amide bond formation .

- Reagent optimization : Catalysts like NaH for amide nitrogen protection and coupling reactions, as demonstrated in analogous thiazole-carboxamide syntheses .

- Purity control : Chromatographic techniques (e.g., flash column chromatography) and solvent variation (e.g., ethanol or DMF reflux) to isolate high-purity intermediates .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., methyl groups on pyrimidine/thiazole rings) and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Comparative assay standardization : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., reference inhibitors) to minimize variability .

- Structural analog analysis : Compare activity trends with structurally related compounds (e.g., pyrimidine-triazole hybrids) to identify substituent-dependent effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values, accounting for variables like solvent polarity or assay temperature .

Advanced: What computational strategies are recommended for predicting the interaction of this compound with biological targets?

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict binding affinity to enzymes like kinases .

- Molecular docking : Leverage software (e.g., AutoDock Vina) with crystallographic data from targets (e.g., EGFR or HIV protease) to simulate binding poses .

- Machine learning : Train models on datasets of pyrimidine-thiazole derivatives to predict ADMET properties and optimize lead candidates .

Advanced: How can the multi-target interaction potential of this compound be systematically evaluated in vitro and in silico?

- In vitro profiling : Use kinase panels or protease arrays to screen for off-target effects, noting selectivity ratios (e.g., IC₅₀ for primary vs. secondary targets) .

- Network pharmacology : Map compound-target-pathway interactions using databases like STITCH or KEGG to identify polypharmacological potential .

- Free-energy perturbation (FEP) : Quantify binding energy differences across homologs (e.g., mutant vs. wild-type receptors) to assess resistance risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.